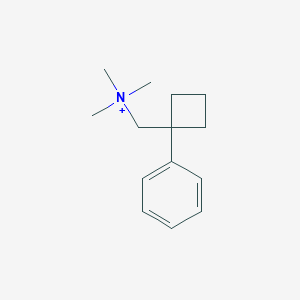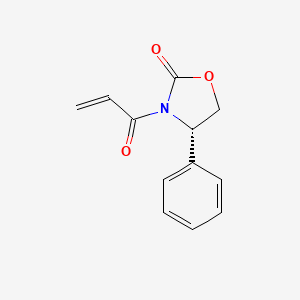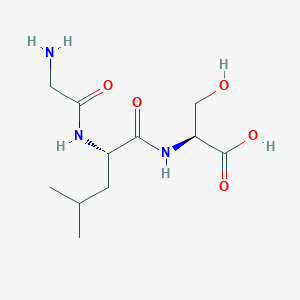
L-Serine, glycyl-L-leucyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Serine, glycyl-L-leucyl- is a dipeptide compound composed of L-serine, glycine, and L-leucine It is a non-essential amino acid that plays a crucial role in various biological processes, including protein synthesis, cell proliferation, and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, glycyl-L-leucyl- typically involves the coupling of L-serine, glycine, and L-leucine using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of L-Serine, glycyl-L-leucyl- can be achieved through fermentation processes using genetically engineered microorganisms. For example, Escherichia coli can be engineered to overproduce L-serine, which can then be coupled with glycine and L-leucine to form the desired dipeptide . This method is advantageous due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
L-Serine, glycyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-serine can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group of glycine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide bonds .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group in L-serine can lead to the formation of a keto group, while reduction can revert it back to a hydroxyl group .
Scientific Research Applications
L-Serine, glycyl-L-leucyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Plays a role in cell signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and metabolic diseases.
Industry: Used in the production of pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of L-Serine, glycyl-L-leucyl- involves its interaction with various molecular targets and pathways. L-serine is a precursor for the synthesis of glycine and D-serine, which are co-agonists of NMDA receptors in the central nervous system. This interaction is crucial for neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . Additionally, L-serine is involved in the synthesis of sphingolipids, which are essential for cell membrane integrity and signaling .
Comparison with Similar Compounds
Similar Compounds
- Glycyl-L-glutamic acid
- Glycyl-L-aspartic acid
- Glycyl-L-alanine
Uniqueness
L-Serine, glycyl-L-leucyl- is unique due to its specific combination of amino acids, which imparts distinct biochemical properties. Unlike glycyl-L-glutamic acid and glycyl-L-aspartic acid, which have acidic side chains, L-Serine, glycyl-L-leucyl- has a neutral side chain, making it more suitable for certain biological applications .
Properties
CAS No. |
403703-77-5 |
|---|---|
Molecular Formula |
C11H21N3O5 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H21N3O5/c1-6(2)3-7(13-9(16)4-12)10(17)14-8(5-15)11(18)19/h6-8,15H,3-5,12H2,1-2H3,(H,13,16)(H,14,17)(H,18,19)/t7-,8-/m0/s1 |
InChI Key |
NNCSJUBVFBDDLC-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Fluoro-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14252604.png)
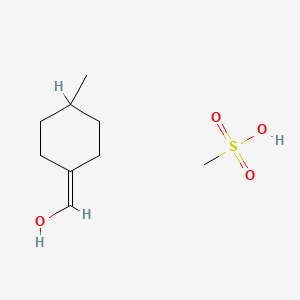
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]](/img/structure/B14252608.png)
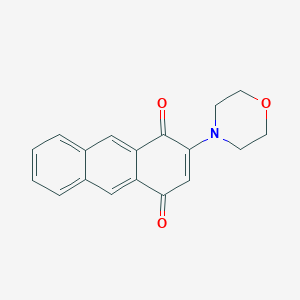
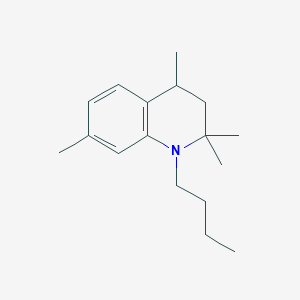
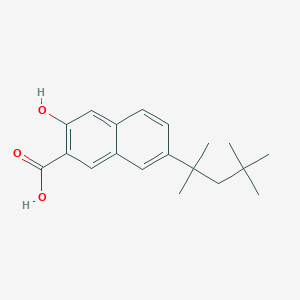
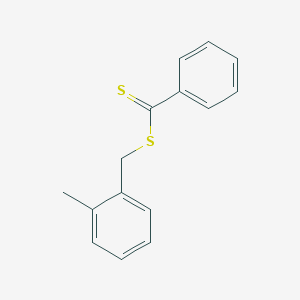
![[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-yl-N-(3,4-dimethylphenyl)-](/img/structure/B14252623.png)
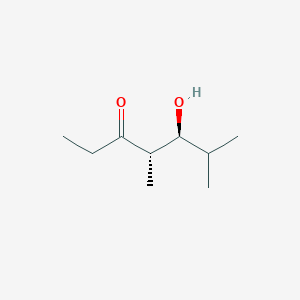
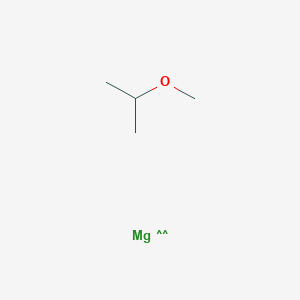
![N-[2-Hydroxy-5-(methanesulfonyl)phenyl]methanesulfonamide](/img/structure/B14252645.png)
![Phosphonic acid, [(1S)-1-phenylethyl]-](/img/structure/B14252652.png)
